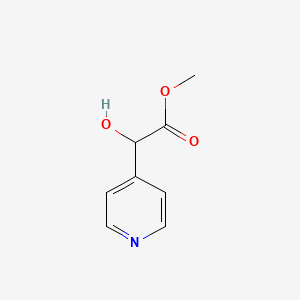

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a hydroxyacetate group. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of methyl 2-oxo-2-(pyridin-4-yl)acetate.

Reduction: Formation of methyl 2-hydroxy-2-(pyridin-4-yl)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

Biology: Studied for its potential antimicrobial and antiviral activities.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(pyridin-4-yl)acetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

4-Hydroxy-2-quinolones: Similar in structure but contain a quinolone ring instead of a pyridine ring.

Pyridine Compounds with Antimicrobial and Antiviral Activities: Share the pyridine ring but differ in the functional groups attached to the ring.

Uniqueness

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to the presence of both a hydroxy group and an ester group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate, a compound featuring a pyridine ring, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO3 and is classified as an ester. Its structure includes a hydroxyl group, which is critical for its biological activity, allowing for interactions with various biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active acid form that may exhibit enhanced biological effects.

- Pyridine Interaction : The presence of the pyridine ring allows for interaction with specific protein targets, which can enhance its therapeutic properties.

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | S. aureus | 60% |

| This compound | E. coli | 55% |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrate that this compound exhibits antiproliferative activity against various cancer cell lines. For example, IC50 values in the range of 10–50 µM have been reported in studies involving human cancer cell lines .

Case Studies

- Study on Anticancer Properties : A study focused on the synthesis and evaluation of pyridine derivatives revealed that this compound showed promising results in inhibiting the proliferation of cancer cells at concentrations as low as 25 µM .

- Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h2-5,7,10H,1H3 |

InChI Key |

NFZOUDITUCCKQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=NC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.